molecular formula C16H13BrN4O2S2 B4899753 4-[[4-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide

4-[[4-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide

Cat. No.: B4899753
M. Wt: 437.3 g/mol
InChI Key: PTORZDNHNCUPKF-UHFFFAOYSA-N
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Description

4-[[4-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide is a complex organic compound that belongs to the class of imidazothiazoles This compound is characterized by its unique structure, which includes both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide typically involves multi-step reactions. One common method includes the reaction of 6-methylimidazo[2,1-b][1,3]thiazole with appropriate thiazole derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as microwave-assisted synthesis, has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-[[4-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, dimethylformamide (DMF), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[[4-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[4-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide is unique due to its specific substitution pattern and the presence of both imidazole and thiazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S2.BrH/c1-9-13(20-6-7-23-16(20)17-9)12-8-24-15(19-12)18-11-4-2-10(3-5-11)14(21)22;/h2-8H,1H3,(H,18,19)(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTORZDNHNCUPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C3=CSC(=N3)NC4=CC=C(C=C4)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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